3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring and a dioxaborolane group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole typically involves the reaction of 1,2-benzothiazole with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. The reaction is carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The benzothiazole ring can interact with various biological targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts additional reactivity and potential biological activity. This makes it particularly valuable in applications where both boron and sulfur-containing heterocycles are desired .
Properties
Molecular Formula |
C13H16BNO2S |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-9-7-5-6-8-10(9)18-15-11/h5-8H,1-4H3 |
InChI Key |
QMCGDGHAUAHCKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NSC3=CC=CC=C23 |
Origin of Product |
United States |
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